N-[(4-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
N-[(4-Methoxyphenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a sulfanylacetamide moiety and a 4-methoxyphenylmethyl substituent. The sulfanylacetamide group enhances solubility and provides a reactive site for further functionalization, while the 4-methoxyphenylmethyl substituent introduces electron-donating properties that may influence pharmacokinetics and target binding .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-23-24-19-20(22-16-5-3-4-6-17(16)25(13)19)28-12-18(26)21-11-14-7-9-15(27-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYOKVXJEHZTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves several steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions typically involve the use of potassium carbonate as a base and an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(4-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline moiety is known to interact with enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death . The compound’s ability to form hydrogen bonds and interact with various biological targets contributes to its broad-spectrum activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Triazoloquinoxaline vs. Triazolopyrazine Derivatives The target compound’s triazolo[4,3-a]quinoxaline core differs from triazolo[4,3-a]pyrazine derivatives (e.g., compounds in –9, 11), where pyrazine replaces quinoxaline. For example, N-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-4-methoxyaniline () shares the 4-methoxyphenyl group but exhibits distinct electronic properties due to the pyrazine core .
Triazoloquinoxaline vs. Quinazoline Derivatives Quinazoline-based analogs (e.g., ) feature a single nitrogen-containing ring fused to a benzene ring. For instance, N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide () retains the sulfanylacetamide group but lacks the triazole ring, which may reduce binding affinity to targets requiring planar heterocycles .
Substituent Effects
4-Methoxyphenylmethyl vs. Halogenated or Alkyl Groups The target’s 4-methoxyphenylmethyl group contrasts with electron-withdrawing substituents like dichlorophenyl in N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (). The methoxy group enhances lipophilicity and may slow oxidative metabolism compared to halogenated analogs, which are more resistant to enzymatic degradation .
Sulfanylacetamide Linkage The sulfanylacetamide bridge is shared with compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (). However, the thiazole/oxadiazole systems in these derivatives introduce additional hydrogen-bonding sites, which may enhance solubility compared to the triazoloquinoxaline core .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Electronic Effect | Lipophilicity (Predicted logP) | Metabolic Stability |
|---|---|---|---|
| 4-Methoxyphenylmethyl | Electron-donating | ~3.2 (moderate) | Moderate (O-demethylation likely) |
| 2,4-Dichlorophenyl | Electron-withdrawing | ~4.1 (high) | High (resists oxidation) |
| Cyclopentyl | Neutral | ~2.8 (low) | High (stable to CYP450) |
Research Findings and Implications
- Synthetic Challenges: The triazoloquinoxaline core requires precise regioselective synthesis, contrasting with simpler quinazoline preparations (–2). Yields for triazoloquinoxaline derivatives are typically lower (~50–70%) compared to quinazolines (~80–90%) .
Biological Activity
N-[(4-Methoxyphenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a complex structure that includes a methoxyphenyl group, a triazoloquinoxaline moiety, and a sulfanyl linkage. Its molecular formula is , with a molecular weight of approximately 438.56 g/mol.
Antidepressant Properties
Research indicates that derivatives of the triazoloquinoxaline class exhibit antidepressant-like effects. For instance, compounds similar to this compound have shown significant reductions in immobility in Porsolt's behavioral despair model in rats. This suggests potential therapeutic applications in treating depression through modulation of adenosine receptors .
Cytotoxic Effects
Recent studies have demonstrated that compounds containing the quinoxaline structure possess cytotoxic properties against various cancer cell lines. In particular, related compounds have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The presence of specific substituents in the quinoxaline structure enhances binding affinity to DNA and may contribute to their cytotoxic effects.
The biological activity of this compound is thought to be mediated through its interaction with adenosine receptors (A1 and A2). These interactions can lead to modulation of neurotransmitter systems and influence cellular signaling pathways involved in mood regulation and cancer cell proliferation .
Study 1: Antidepressant Activity
In a controlled study involving rats, administration of related triazoloquinoxaline derivatives resulted in significant decreases in immobility time during forced swim tests. The optimal activity was linked to specific structural features such as substituents at the 1 and 4 positions of the triazole ring .
Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of various quinoxaline derivatives against different cancer cell lines. The results indicated that compounds with specific functional groups exhibited enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
